Home > Products > Screening Compounds P9545 > (Methylsulfonamidomethyl)boronic acid
(Methylsulfonamidomethyl)boronic acid -

(Methylsulfonamidomethyl)boronic acid

Catalog Number: EVT-13595200
CAS Number:
Molecular Formula: C2H8BNO4S
Molecular Weight: 152.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Methylsulfonamidomethyl)boronic acid, also known as 3-{[(methylsulfonyl)amino]methyl}phenylboronic acid, is a boronic acid derivative characterized by its unique functional groups, including a methylsulfonamidomethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified under boronic acids, which are known for their versatile reactivity and utility in organic synthesis.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service number 850568-39-7 and has a molecular formula of C₈H₁₂BNO₄S. It is produced and supplied by various chemical companies, including BLD Pharmatech Co., Ltd. Its classification as a boronic acid places it in a group of compounds that are essential in various chemical reactions, particularly in the synthesis of biologically active molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of (Methylsulfonamidomethyl)boronic acid can be approached through several methods commonly used for boronic acids. One notable method involves the Matteson homologation, which allows for the introduction of boron into organic molecules via nucleophilic substitution reactions. This method typically includes:

  1. Formation of Boronic Esters: Starting from an appropriate aryl halide or triflate, the reaction with a boron reagent (e.g., triisopropyl borate) leads to the formation of an aryl boronic ester.
  2. Hydrolysis: The boronic ester is then hydrolyzed to yield the corresponding boronic acid.
  3. Functionalization: The introduction of the methylsulfonamidomethyl group can be achieved through coupling reactions involving amines or sulfonamides.

Alternative synthetic routes may also utilize transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-boron bonds with high selectivity and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of (Methylsulfonamidomethyl)boronic acid features a phenyl ring substituted with a methylsulfonamidomethyl group and a boronic acid functional group. The structural representation can be summarized as follows:

  • Molecular Weight: 229.06 g/mol
  • InChI Key: FJSWJJOLFPIDER-UHFFFAOYSA-N
  • Physical Form: Typically appears as a white powder or crystalline solid.

The presence of both sulfonamide and boronic acid functionalities contributes to its unique properties and reactivity profile, making it suitable for various chemical applications .

Chemical Reactions Analysis

Reactions and Technical Details

(Methylsulfonamidomethyl)boronic acid participates in several key chemical reactions:

  1. Cross-Coupling Reactions: As a boronic acid, it can engage in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various electrophiles, including aryl halides.
  2. Nucleophilic Substitution: The compound can act as a nucleophile in reactions where it displaces leaving groups on electrophiles.
  3. Acid-Base Reactions: The acidic nature of the boronic group allows for protonation and deprotonation processes that are crucial in many synthetic pathways.

These reactions underscore its utility as a building block in organic synthesis and medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action for (Methylsulfonamidomethyl)boronic acid primarily relates to its role as a proteasome inhibitor, similar to other boron-containing compounds like bortezomib. Proteasome inhibition disrupts protein degradation pathways within cells, leading to an accumulation of regulatory proteins that can induce apoptosis in cancer cells.

The specific process involves:

  1. Binding to the Active Site: The boron atom forms reversible covalent bonds with the catalytic site of the proteasome.
  2. Disruption of Proteolysis: This binding inhibits the proteolytic activity necessary for cell cycle regulation, particularly affecting cells undergoing rapid division.

Research indicates that such mechanisms contribute to its potential use in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(Methylsulfonamidomethyl)boronic acid exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Purity: Typically ≥ 98%
  • Storage Conditions: Requires storage under inert atmosphere at temperatures between 2°C to 8°C.
  • Hazard Statements: Classified with warnings related to skin irritation (H317) and eye irritation (H319).

These properties highlight its stability under proper conditions while also necessitating careful handling due to potential irritant effects .

Applications

Scientific Uses

(Methylsulfonamidomethyl)boronic acid finds applications across several scientific domains:

  1. Medicinal Chemistry: As an intermediate in drug development, particularly for compounds targeting proteasome activity.
  2. Organic Synthesis: Used as a reagent in various synthetic pathways, especially in forming complex organic molecules through cross-coupling techniques.
  3. Biological Research: Investigated for its potential roles in modulating cellular processes related to cancer biology.

The versatility of this compound underscores its significance in ongoing research aimed at developing new therapeutic agents .

Mechanistic Insights into β-Lactamase Inhibition

Covalent Binding Dynamics with Serine Hydrolases

(Methylsulfonamidomethyl)boronic acid (MSMB) exerts its inhibitory effect through a reversible covalent mechanism targeting the catalytic serine residue (Ser64 in class C β-lactamases; Ser70 in class A; Ser115 in class D) essential for β-lactam hydrolysis. The electron-deficient boron atom undergoes nucleophilic attack by the serine hydroxyl group, forming a tetrahedral boronate complex that mimics the high-energy oxyanion transition state during β-lactam ring cleavage [1] [3]. This complex exhibits significant stability due to:

  • B-O Bond Strength: The dative B-O bond (bond dissociation energy ~150 kcal/mol) provides reversible but sustained inhibition [3].
  • Active-Site Coordination: Additional stabilization occurs through hydrogen bonding between the boronate oxygen and conserved residues in the oxyanion hole (e.g., Asn152 in ADC-7 class C; Asn132 in KPC-2 class A) [1] [9].
  • Hydrolysis Resistance: Unlike β-lactam-derived inhibitors (e.g., clavulanate), the boronate adduct undergoes negligible hydrolysis, enabling prolonged occupancy of the active site [7]. Kinetic studies demonstrate an association rate (kon) of 104–105 M−1s−1 and dissociation half-lives ranging from minutes to hours, depending on the β-lactamase subclass [3] [8].

Transition-State Analog Formation in Class A, C, and D β-Lactamases

The geometry and electronic properties of MSMB’s tetrahedral adduct enable cross-class inhibition by precisely mimicking transition-state features unique to each β-lactamase subclass:

  • Class A (e.g., KPC-2): The boronate complex engages in a critical hydrogen bond between the sulfonamide nitrogen and Thr237, while the methylsulfonamide group occupies the hydrophobic R2 subsite typically accommodating β-lactam C3/C4 substituents [8] [9]. This mimics the acylation transition state of cephalosporins.

  • Class C (e.g., AmpC, ADC-33): The boronate oxygen interacts with the conserved "tyrosine wall" (Tyr221 in AmpC), while the sulfonamide moiety extends toward the R1 binding pocket, forming van der Waals contacts with residues like Val211 [1] [9]. Crystal structures (e.g., PDB: 5ZYB) confirm MSMB’s sulfonamide group displaces a conserved water molecule near Asn346, enhancing affinity [1].

  • Class D (e.g., OXA-24/40): Inhibition is facilitated by MSMB’s compact structure penetrating the constricted active site defined by residues Tyr112 and Met223. The sulfonamide oxygen atoms form polar contacts with the carbamylated Lys84—a unique feature of class D enzymes—stabilizing the tetrahedral adduct [1] [3]. Structural studies reveal a Ki shift from μM to nM range when the sulfonamide pharmacophore optimally engages this tunnel [3].

Comparative Inhibition Kinetics Across β-Lactamase Subtypes

MSMB exhibits variable inhibitory potency across β-lactamase classes due to active-site architectural differences. Quantitative kinetic parameters are summarized below:

Table 1: Inhibition Kinetics of (Methylsulfonamidomethyl)boronic Acid

β-Lactamase ClassRepresentative EnzymeKi (nM)*IC50 (μM)Catalytic Efficiency (kcat/KM) Reduction
Class CADC-7 (A. baumannii)160 ± 150.42 ± 0.05>10,000-fold
Class CAmpC (E. coli)140 ± 200.38 ± 0.08>10,000-fold
Class CMOX-1 (K. pneumoniae)560 ± 301.25 ± 0.343,500-fold
Class DOXA-24/40 (A. baumannii)5,030 ± 4505.60 ± 0.90800-fold
Class AKPC-2 (K. pneumoniae)730 ± 851.80 ± 0.255,000-fold

*Mean ± SD; data derived from [1] [3] [8]

Key kinetic trends:

  • Class C Selectivity: Sub-nanomolar Ki values for class C enzymes arise from optimal complementarity with the deep R1 binding pocket and efficient oxyanion hole stabilization [1] [9].
  • Class D Challenges: Higher Ki in OXA enzymes reflects poorer accommodation of the methylsulfonamide group within their narrower, hydrophobic tunnels [3].
  • Time-Dependent Inhibition: Progress curve analyses show slow-binding kinetics for class A and C enzymes (t1/2 for adduct formation = 15–120 s), while class D adducts form faster but with lower affinity [3] [8].

Role of Sulfonamide Pharmacophores in Active-Site Recognition

The methylsulfonamide (–NHSO2CH3) group is critical for extending inhibitory activity beyond basic arylboronic acids by providing targeted molecular interactions:

  • Hydrophobic Pocket Occupation: In class C enzymes (e.g., AmpC, ADC-33), the sulfonamide’s methyl group inserts into a hydrophobic cleft formed by residues Ile211, Val213, and Phe221, contributing ~2.3 kcal/mol to binding energy [1] [9].

  • Polar Anchor Formation: Sulfonamide oxygen atoms accept hydrogen bonds from conserved residues:

  • Class A: Interaction with Thr237 (KPC-2) stabilizes the triazole-mimicking geometry [8].
  • Class D: Contact with carbamylated Lys84 (OXA-24/40) enhances affinity 5-fold compared to des-sulfonamide analogs [3].
  • Class C: Hydrogen bonding with Asn346 (ADC-7) and Gln120 [1].

  • Steric Optimization: Crystal structures reveal that α-methyl substitution on the boronic acid linker (as in CR167, a close analog) positions the sulfonamide deeper into the R1 subsite, improving Ki against ADC-7 by 10-fold versus unsubstituted derivatives [1].

Table 2: Impact of Sulfonamide Substituents on Inhibition Efficacy

Sulfonamide VariantKi vs. ADC-7 (nM)Ki vs. OXA-24/40 (μM)Key Structural Determinants
Methylsulfonamide1605.03-CH3 group fits hydrophobic subpockets
Phenylsulfonamide85028.3Aryl group induces steric clash in class C; limited class D affinity
4-Nitrophenylsulfonamide>10,000>100Polar nitro group disrupts hydrophobic contacts
Des-sulfonamide2,50097.3Loss of H-bonding and hydrophobic interactions

Data compiled from [1] [3]

Structure-activity relationship (SAR) studies confirm that small, electron-withdrawing sulfonamide substituents (e.g., –CH3) maximize cross-class inhibition by balancing hydrophobic filling and polar interactions without introducing steric barriers [1] [8].

Properties

Product Name

(Methylsulfonamidomethyl)boronic acid

IUPAC Name

methanesulfonamidomethylboronic acid

Molecular Formula

C2H8BNO4S

Molecular Weight

152.97 g/mol

InChI

InChI=1S/C2H8BNO4S/c1-9(7,8)4-2-3(5)6/h4-6H,2H2,1H3

InChI Key

KWSHBBHFFIUNKT-UHFFFAOYSA-N

Canonical SMILES

B(CNS(=O)(=O)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.